molecular formula C23H26N6O5S B12393457 hCA/VEGFR-2-IN-2

hCA/VEGFR-2-IN-2

Cat. No.: B12393457
M. Wt: 498.6 g/mol
InChI Key: GZRIWWWJIQAKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hCA/VEGFR-2-IN-2, also known as compound 8g, is an indolinonylbenzenesulfonamide. It is identified as a potential dual inhibitor targeting cancer-associated isozymes human carbonic anhydrase IX and XII, and the angiogenic receptor vascular endothelial growth factor receptor 2. This compound demonstrates vascular endothelial growth factor receptor 2 inhibition with an IC50 of 204 nanomolar and high affinity for human carbonic anhydrases, exhibiting Kis of 3.6 nanomolar for human carbonic anhydrase IX, 16.1 nanomolar for human carbonic anhydrase II, 16.7 nanomolar for human carbonic anhydrase XII, and 75.3 nanomolar for human carbonic anhydrase I .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hCA/VEGFR-2-IN-2 involves the preparation of indolinonylbenzenesulfonamide derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield. The process would also involve rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

hCA/VEGFR-2-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized indolinone derivatives, reduced sulfonamide derivatives, and various substituted benzenesulfonamide derivatives .

Scientific Research Applications

hCA/VEGFR-2-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

hCA/VEGFR-2-IN-2 exerts its effects by inhibiting both human carbonic anhydrases and vascular endothelial growth factor receptor 2. The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition disrupts the signaling pathways involved in angiogenesis and tumor growth, leading to reduced proliferation and increased apoptosis of cancer cells. Key molecular targets include the tyrosine kinase domain of vascular endothelial growth factor receptor 2 and the active sites of human carbonic anhydrases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hCA/VEGFR-2-IN-2 stands out due to its high affinity for both human carbonic anhydrases and vascular endothelial growth factor receptor 2, making it a potent dual inhibitor. Its unique structure allows for effective inhibition of these targets, leading to significant antiproliferative effects on cancer cells .

Properties

Molecular Formula

C23H26N6O5S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H26N6O5S/c1-14(21(30)25-16-8-10-17(11-9-16)35(24,33)34)29-12-4-5-15(13-29)22(31)28-27-20-18-6-2-3-7-19(18)26-23(20)32/h2-3,6-11,14-15,26,32H,4-5,12-13H2,1H3,(H,25,30)(H2,24,33,34)

InChI Key

GZRIWWWJIQAKMX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.